2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol
Beschreibung
This compound features a pyrimidin-4-ol core substituted at position 2 with a 4-methylpiperazine group and at position 6 with a sulfanylmethyl linker to a 1-phenyl-1H-tetrazole moiety. The molecule’s physicochemical properties (e.g., solubility, pKa) are influenced by its polar pyrimidin-4-ol and tetrazole groups, balanced by the lipophilic 4-methylpiperazine and phenyl substituents .
Eigenschaften
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8OS/c1-23-7-9-24(10-8-23)16-18-13(11-15(26)19-16)12-27-17-20-21-22-25(17)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,18,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQBSEHMWAPIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=CC(=O)N2)CSC3=NN=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor reaction conditions and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The phenyl-tetrazole group can be reduced under specific conditions.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the phenyl-tetrazole group can lead to the formation of a phenylamine derivative.
Wissenschaftliche Forschungsanwendungen
The compound 2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol is a complex heterocyclic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing available research findings and case studies.
Molecular Formula
- C : 15
- H : 20
- N : 6
- O : 1
- S : 1
Molecular Weight
- Approximately 296.41 g/mol
Antiviral Activity
Research indicates that compounds similar to the one exhibit antiviral properties. For instance, nonannulated tetrazolylpyrimidines have shown moderate activity against influenza viruses, suggesting that the tetrazole-pyrimidine linkage could be crucial for antiviral efficacy . The selectivity index of certain derivatives was reported to be significantly higher than that of standard antiviral agents, indicating potential for drug development.
Antimicrobial Properties
A study focused on pyrimidine derivatives demonstrated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that modifications in the substituents could enhance biological activity . The incorporation of electron-withdrawing groups was found to improve the efficacy of synthesized compounds against specific bacterial strains.
Structure-Activity Relationship (SAR)
The analysis of SAR for related compounds has revealed that:
- Electron-withdrawing groups enhance antimicrobial activity.
- Substituent variations can lead to improved selectivity against certain pathogens, making these compounds promising candidates for further development .
Case Study 1: Antiviral Screening
In a study examining various tetrazole-pyrimidine derivatives, several compounds were synthesized and screened for their antiviral activity against H1N1 influenza virus. The results highlighted that specific modifications in the molecular structure led to increased antiviral potency and reduced cytotoxicity compared to traditional antiviral medications .
Case Study 2: Antimicrobial Evaluation
Another investigation into pyrimidine derivatives showed that the presence of specific substituents significantly influenced their antimicrobial properties. Compounds with halogenated phenyl groups exhibited enhanced activity against gram-positive and gram-negative bacteria, demonstrating the importance of structural optimization in drug design .
Wirkmechanismus
The mechanism of action of 2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the phenyl-tetrazole group can participate in binding interactions with enzymes or other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Physicochemical Comparison with Analogues
Core Pyrimidine Derivatives
2-[(4-methylphenyl)amino]-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one (CAS 669745-87-3)
- Key Differences: Position 2: 4-methylphenylamino vs. 4-methylpiperazin-1-yl. Core: Pyrimidin-4(3H)-one (ketone) vs. pyrimidin-4-ol (enol).
- Physicochemical Properties: Property Target Compound (Inferred) CAS 669745-87-3 Molecular Formula C19H21N7OS C19H17N7OS Molecular Weight ~407.48 g/mol 391.45 g/mol pKa ~7.5–9.0 (estimated) 8.30 Boiling Point N/A 600.5±65.0 °C Implications: The 4-methylpiperazine group in the target compound increases molecular weight and basicity compared to the 4-methylphenylamino substituent. The pyrimidin-4-ol core may enhance hydrogen-bonding capacity relative to the ketone in the analogue.
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol (ID: G807-0574)
- Key Differences :
- Position 6: 3-Methoxyphenyl vs. 1-phenyltetrazole.
- Sulfanylmethyl group: Linked to benzodioxol-oxadiazole vs. tetrazole.
Piperazine-Containing Analogues
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5 from )
- Key Differences: Core: Butanone vs. pyrimidin-4-ol. Substituents: Trifluoromethylphenyl-piperazine vs. 4-methylpiperazine.
- The trifluoromethyl group enhances electronegativity and metabolic stability compared to the target compound’s methyl group .
4-fluoro-3-(6-((4-methylpiperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)phenol ()
- Key Differences: Core: Thieno[3,2-d]pyrimidine vs. pyrimidin-4-ol. Substituents: Morpholine and fluorophenol vs. tetrazole.
- Implications: The thienopyrimidine core may improve kinase inhibition profiles, while morpholine and fluorine substituents enhance polarity and bioavailability .
Biologische Aktivität
The compound 2-(4-methylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4-ol is a synthetic derivative that incorporates a piperazine moiety, a tetrazole group, and a pyrimidine core. This structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The biological activity of this compound is primarily attributed to its interactions with various biological targets, leading to diverse therapeutic effects.
The biological activity of this compound is influenced by its ability to interact with specific receptors and enzymes. The piperazine ring is known for its role in modulating neurotransmitter systems, while the tetrazole group can participate in various biochemical interactions due to its acidic nature. The pyrimidine core contributes to the compound's stability and potential binding affinity to target proteins.
Antimicrobial Activity
Piperazine derivatives have been documented to exhibit a broad spectrum of antimicrobial activities. In studies, related compounds have shown significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against certain pathogens .
Anticancer Properties
Research indicates that compounds containing piperazine and tetrazole moieties can inhibit cancer cell proliferation. For example, studies on structurally related compounds have shown IC50 values ranging from 0.24 µM to 16.42 µM against specific cancer cell lines . The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.
Enzyme Inhibition
The compound may also exhibit enzyme inhibition properties, particularly against phosphodiesterases (PDEs). Similar derivatives have been evaluated for their ability to inhibit PDE3A and PDE3B, which are critical in regulating intracellular signaling pathways. The most potent inhibitors in related studies reported IC50 values around 0.24 µM for PDE3A .
Study 1: Antimicrobial Evaluation
In a comparative study on antimicrobial activity, derivatives similar to the target compound were synthesized and tested against E. coli and S. aureus. The results indicated that compounds with a piperazine ring consistently exhibited lower MIC values compared to controls, suggesting enhanced antibacterial properties due to structural modifications .
Study 2: Anticancer Activity Assessment
A series of experiments were conducted using various cancer cell lines (e.g., MCF-7, HeLa) to evaluate the cytotoxic effects of synthesized compounds. The results demonstrated that compounds featuring the tetrazole moiety significantly reduced cell viability at concentrations as low as 5 µM, indicating potential for development into anticancer agents .
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
